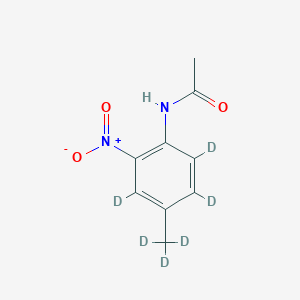

4-Methyl-2-nitro-N-acetylbenzeneamine-d6

Descripción

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications. The molecular formula for 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is C9H4D6N2O3, and it has a molecular weight of 200.22 .

Propiedades

Fórmula molecular |

C9H10N2O3 |

|---|---|

Peso molecular |

200.22 g/mol |

Nombre IUPAC |

N-[2,3,5-trideuterio-6-nitro-4-(trideuteriomethyl)phenyl]acetamide |

InChI |

InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)9(5-6)11(13)14/h3-5H,1-2H3,(H,10,12)/i1D3,3D,4D,5D |

Clave InChI |

LQZGUJSFLJIJKA-YFNZQJCKSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[N+](=O)[O-])NC(=O)C)[2H] |

SMILES canónico |

CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 typically involves the nitration of 4-methylacetanilide followed by the introduction of deuterium atoms. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Sodium hydroxide, ethanol, and the desired nucleophile.

Major Products Formed

Reduction: 4-Methyl-2-amino-N-acetylbenzeneamine-d6.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is widely used in scientific research due to its deuterated nature, which makes it valuable in:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. In biological systems, the compound can be used to trace metabolic pathways and understand the effects of deuterium substitution on enzyme activity and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methyl-2-nitro-N-acetylbenzeneamine

- 4-Methyl-2-nitroaniline

- 4-Methylacetanilide

Uniqueness

4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise studies in NMR spectroscopy and metabolic tracing compared to non-deuterated analogs .

Actividad Biológica

4-Methyl-2-nitro-N-acetylbenzeneamine-d6, also known by its CAS number 1246816-34-1, is a deuterated derivative of 4-methyl-2-nitroaniline. This compound has garnered attention in various fields of research, particularly due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHDNO |

| Molecular Weight | 158.19 g/mol |

| CAS Number | 1246816-34-1 |

| SMILES | [2H]c1c([2H])c(c([2H])c(c1N)N+[O-])C([2H])([2H])[2H] |

The compound is characterized by a nitro group and an acetamide functional group, which may contribute to its biological properties.

The biological activity of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 can be linked to its structural features, particularly the nitro group, which is known to participate in redox reactions. Such reactions can lead to the generation of reactive oxygen species (ROS), potentially inducing oxidative stress in cells. This mechanism is crucial in understanding how the compound may affect cellular processes.

Antimicrobial Activity

Research has indicated that nitroaniline derivatives exhibit significant antimicrobial properties. In a study evaluating various nitroaniline compounds, 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 demonstrated notable activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit DNA replication.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 exhibits dose-dependent cytotoxic effects. The compound's cytotoxicity was assessed using MTT assays, which measure cell viability based on mitochondrial activity. Results indicated that higher concentrations led to significant reductions in cell viability, highlighting the need for careful dosage considerations in therapeutic applications.

Study on Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various nitroaniline derivatives, including 4-Methyl-2-nitro-N-acetylbenzeneamine-d6. The study found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antibacterial agent.

Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 on cancer cell lines (HeLa and MCF-7). The findings revealed an IC50 value of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of exposure. These results suggest that while the compound has potential as an anticancer agent, further studies are necessary to elucidate its mechanism and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.